BMS-777607, chemically known as N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, is a small molecule initially developed as a potent and selective inhibitor of the Met kinase superfamily. [] This molecule also exhibits inhibitory activity against other receptor tyrosine kinases (RTKs), including Axl, Tyro3, and RON. [, ] In scientific research, BMS-777607 serves as a valuable tool to investigate the roles of these kinases in various cellular processes and disease models, particularly in cancer research.
BMS 777607 was developed by Bristol-Myers Squibb as part of their ongoing research into targeted cancer therapies. It belongs to the class of tyrosine kinase inhibitors and specifically inhibits the activity of MET and RON receptors, which are implicated in various malignancies. The compound has shown promise in preclinical studies and is currently undergoing phase I clinical trials (Clinical Trials ID: NCT01721148) to evaluate its efficacy and safety in patients with advanced cancer .
BMS 777607 has a complex molecular structure characterized by its ability to bind competitively to the ATP-binding site of receptor tyrosine kinases. The molecular formula is , with a molecular weight of approximately 392.45 g/mol. The structural features include:
BMS 777607 primarily acts through competitive inhibition of MET and RON receptor autophosphorylation. The compound has demonstrated an IC50 value of approximately 1.8 nmol/L for Tyro-3, 3.9 nmol/L for MET, and 4.3 nmol/L for RON .
In vitro studies have shown that treatment with BMS 777607 leads to significant biological responses, including:
The mechanism of action for BMS 777607 involves the selective inhibition of receptor tyrosine kinases, particularly MET and RON. By binding to the ATP-binding site, BMS 777607 prevents autophosphorylation, which is critical for downstream signaling pathways that promote cell survival and proliferation.
Research indicates that BMS 777607 not only inhibits signaling through these receptors but also induces polyploidy—a state associated with increased resistance to conventional chemotherapeutics—by disrupting normal cell cycle progression . This dual effect complicates its therapeutic application but also highlights potential avenues for combination therapies.
BMS 777607 is primarily being explored for its applications in oncology, particularly in treating cancers characterized by aberrant MET or RON signaling pathways. Key applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2